Acide (2-oxo-2,3-dihydro-1H-indol-3-yl)acétique

Vue d'ensemble

Description

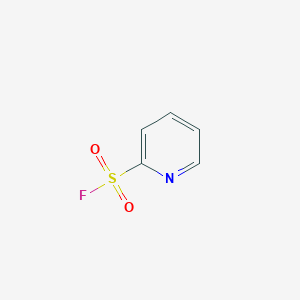

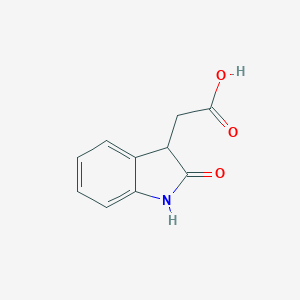

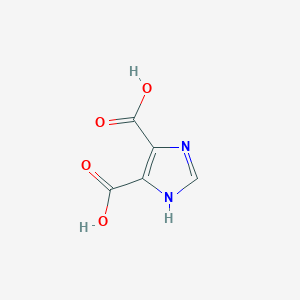

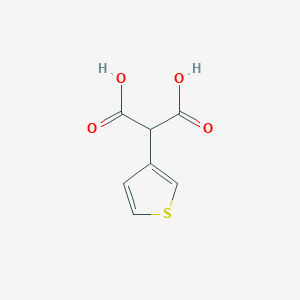

(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, also known as oxindole-3-acetic acid (OA), is a naturally occurring, non-proteinogenic amino acid that is found in a variety of plants and animals. OA has been studied extensively due to its potential medicinal properties and its ability to act as an agonist of the 5-HT receptors, which are responsible for regulating serotonin levels in the body. OA has been found to have a variety of biochemical and physiological effects, and has been used in laboratory experiments to study its effects on the human body.

Applications De Recherche Scientifique

Blocs de construction hétérocycliques

“L’acide (2-oxo-2,3-dihydro-1H-indol-3-yl)acétique” est utilisé comme bloc de construction hétérocyclique en synthèse chimique . Les composés hétérocycliques sont largement utilisés dans de nombreux domaines de la science, notamment les produits pharmaceutiques et la science des matériaux.

Recherche en protéomique

Ce composé est utilisé dans la recherche en protéomique . La protéomique est l’étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Les protéines sont des éléments essentiels des organismes vivants, car ce sont les principaux composants des voies métaboliques physiologiques des cellules.

Études de cytotoxicité

Il existe des preuves que des composés similaires ont été utilisés dans des études de cytotoxicité . La cytotoxicité est la qualité d’être toxique pour les cellules. Les agents cytotoxiques sont par exemple une cellule immunitaire ou certains types de venin, par exemple celui du puff adder (Bitis arietans) ou de l’araignée recluse brune (Loxosceles reclusa).

Recherche anti-VIH

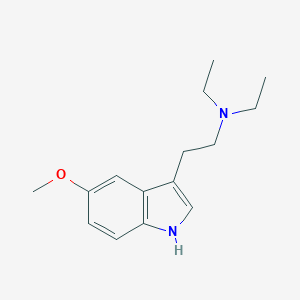

Les dérivés de l’indole, qui comprennent « l’this compound », ont été étudiés pour leurs propriétés anti-VIH potentielles . Le VIH (virus de l’immunodéficience humaine) est un virus qui attaque les cellules qui aident l’organisme à lutter contre les infections, ce qui rend une personne plus vulnérable aux autres infections et maladies.

Orientations Futures

The synthesis of potential COX-2 inhibitors by means of internal Michael addition of ortho toluenesulfonylaminophenyl acrylic acid methyl esters with 6- (chloroacetyl)-2H-1,4-bezoxazin-4H-ones followed by hydrolysis resulting in the formation of [2- (3-oxo-3,4-dihydro-2H-benzo [1,4]oxazin-6-carbonyl)-1H-indol-3-yl]acetic acids are reported . This suggests that “(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” could potentially be used in the development of COX-2 inhibitors in the future.

Mécanisme D'action

Target of Action

It is a derivative of indoleacetic acid (iaa), which is the most common and naturally occurring plant hormone in the auxin class of hormones . Auxins like IAA play a crucial role in plant growth and development, affecting cell elongation and division .

Mode of Action

IAA binds to its receptor proteins, triggering a cascade of events that lead to changes in gene expression and ultimately, plant growth and development .

Biochemical Pathways

IAA affects various biochemical pathways related to cell elongation, cell division, and overall plant growth and development .

Result of Action

Given its structural similarity to iaa, it might have similar effects, such as influencing cell elongation and division, thereby affecting plant growth and development .

Analyse Biochimique

Biochemical Properties

(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is known to interact with multiple receptors, which makes it a valuable compound for treatment and the development of new useful derivatives

Molecular Mechanism

It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is a known derivative of indole .

Propriétés

IUPAC Name |

2-(2-oxo-1,3-dihydroindol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9(13)5-7-6-3-1-2-4-8(6)11-10(7)14/h1-4,7H,5H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGMGHZPXRDCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

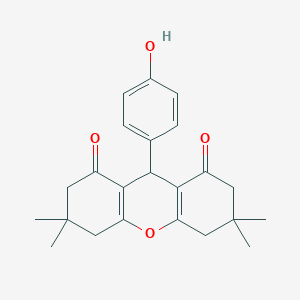

C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30952164 | |

| Record name | (2-Hydroxy-3H-indol-3-yl)acetato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

2971-31-5 | |

| Record name | Oxindole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2971-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxindole-3-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002971315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Hydroxy-3H-indol-3-yl)acetato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

146 °C | |

| Record name | xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of determining the crystal structure of JARID1B in complex with (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid?

A1: Determining the crystal structure of the catalytic domain of human JARID1B bound to (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid provides crucial insights into the molecular interactions between this specific compound and the target protein. [] This information is valuable for understanding the binding mode, potential inhibitory mechanisms, and structure-activity relationships. Such structural data can guide the design of more potent and selective JARID1B inhibitors, which hold therapeutic potential for various diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzenesulfonate](/img/structure/B103937.png)

![7-Phenylbenzo[k]fluoranthene](/img/structure/B103953.png)